molecular formula C27H25N3O5S2 B4569200 N,N'-dibenzyl-N,N'-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

N,N'-dibenzyl-N,N'-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Cat. No.: B4569200
M. Wt: 535.6 g/mol
InChI Key: GULFGZIZGNASCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-dibenzyl-N,N'-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a useful research compound. Its molecular formula is C27H25N3O5S2 and its molecular weight is 535.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 535.12356325 g/mol and the complexity rating of the compound is 1030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tissue Sulfhydryl Groups

Ellman's study on aromatic disulfides for determining sulfhydryl groups in biological materials suggests potential applications in biochemical assays and research involving thiol group quantification (Ellman, 1959).

Ultrasound‐Assisted Synthesis and Antioxidant Activity

Vieira et al. developed a method for the selective synthesis of organoselenium compounds, demonstrating their antioxidant activity. This indicates possible research applications in studying oxidative stress and developing antioxidants (Vieira et al., 2017).

Carbonic Anhydrase Inhibitors

Ilies et al.'s work on halogenated sulfonamides as inhibitors of carbonic anhydrase IX suggests research applications in cancer therapy, particularly in targeting tumor-associated enzymes (Ilies et al., 2003).

Binding Studies with Bovine Serum Albumin

Jun et al.'s study on the binding of p-hydroxybenzoic acid esters to bovine serum albumin using a fluorescent probe technique could inform research on drug-protein interactions and pharmacokinetics (Jun et al., 1971).

Aerobic Oxidative Desulfurization

Lu et al.'s research on the oxidative desulfurization of sulfur-containing compounds using an Anderson-type catalyst suggests applications in environmental chemistry and fuel purification (Lu et al., 2010).

Antifungal Activity of Metal Complexes

Mastrolorenzo et al. reported on the antifungal activity of Ag(I) and Zn(II) complexes of aminobenzolamide derivatives, pointing towards potential research in antimicrobial and antifungal drug development (Mastrolorenzo et al., 2000).

Properties

IUPAC Name

6-N,8-N-dibenzyl-6-N,8-N-dimethyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S2/c1-29(17-19-10-5-3-6-11-19)36(32,33)23-16-24(26-25-21(23)14-9-15-22(25)27(31)28-26)37(34,35)30(2)18-20-12-7-4-8-13-20/h3-16H,17-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULFGZIZGNASCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N(C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-dibenzyl-N,N'-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
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N,N'-dibenzyl-N,N'-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
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N,N'-dibenzyl-N,N'-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
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N,N'-dibenzyl-N,N'-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
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N,N'-dibenzyl-N,N'-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
Reactant of Route 6
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N,N'-dibenzyl-N,N'-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.